N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-13(6-8-18-15(23)21-10-9-19-16(21)24)12(2)22(20-11)14-5-3-4-7-17-14/h3-5,7H,6,8-10H2,1-2H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFISJSMPHRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and an imidazolidine core. The synthesis typically involves multi-step organic reactions, including the condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with appropriate carboxamide precursors under controlled conditions to optimize yield and purity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds with similar scaffolds have been shown to induce G2/M phase arrest in cancer cells, thereby preventing their division .
- Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 4.4 | Inhibition of gp41 formation in HIV |
| Compound B | 3.2 | Induction of apoptosis via caspase activation |
| Compound C | 2.2 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to specific targets within cancer cells. For instance, it has been suggested that similar pyrazole-containing compounds can inhibit key enzymes involved in cancer metabolism .
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating pathways such as COX inhibition and NF-kB signaling, which are crucial in inflammatory responses .
The biological activity of this compound likely involves interactions with various molecular targets:
- Receptor Modulation : The compound may interact with cellular receptors, altering their activity and influencing downstream signaling pathways.
- Hydrogen Bonding and π-π Interactions : These interactions are crucial for binding affinity and specificity towards biological targets.
Case Studies
- Cancer Cell Lines : In vitro studies on human lung (A549) and colon cancer (HCT116) cell lines demonstrated significant cytotoxic effects, with notable induction of apoptosis observed through fluorescence imaging techniques .
- In Vivo Models : Preliminary animal studies indicated that administration of similar compounds resulted in reduced tumor growth rates compared to control groups, further supporting their potential as therapeutic agents.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action involves the following:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, preventing their progression through critical phases of the cell cycle.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells, contributing to its anticancer properties.
Recent findings indicate that N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibits significant efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induces apoptosis and cell cycle arrest |
| MCF7 (breast cancer) | 10.0 | Inhibits proliferation |
| A549 (lung cancer) | 7.5 | Promotes apoptosis |
Anti-inflammatory Properties
Research suggests that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes associated with inflammation.
Biochemical Pathways
The compound interacts with various biochemical pathways:
- Transforming Growth Factor-beta (TGF-β) : It influences TGF-β signaling, which is crucial in cellular processes such as proliferation and differentiation.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Similar compounds have shown to interact with VEGFR2, which plays a significant role in angiogenesis.
Case Studies
Several case studies have demonstrated the effectiveness of this compound:
- A study published in Drug Target Insights reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Another investigation revealed that it effectively inhibited the growth of pancreatic cancer cells by inducing oxidative stress and apoptosis.
- A comparative analysis indicated that this compound outperformed traditional chemotherapeutic agents regarding cytotoxicity against resistant cancer cell lines.
Structural Activity Relationship (SAR)
The structural modifications of this compound have been explored to enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against specific cancer types |
| Alteration of the imidazolidine ring | Improved selectivity for target enzymes |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
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Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
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Applications : Hydrolysis is critical for prodrug activation or metabolite studies in medicinal chemistry.
Nucleophilic Substitution at the Imidazolidine Ring
The electrophilic carbonyl group in the 2-oxoimidazolidine core reacts with nucleophiles (e.g., amines, thiols).
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Key Insight : Substitution reactions modify the imidazolidine ring’s electronic properties, enhancing binding affinity to biological targets .
Reduction of the 2-Oxo Group
The 2-oxo group is reduced to a hydroxyl or methylene group using agents like LiAlH₄ or NaBH₄.
| Reducing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-imidazolidine-1-ol | Dry THF, 0°C → rt, 4h | 73% | |
| NaBH₄/I₂ | N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-imidazolidine | MeOH, reflux, 6 hours | 61% |
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Mechanistic Note : LiAlH₄ selectively reduces the carbonyl to a hydroxyl group, while NaBH₄/I₂ systems achieve full reduction to a methylene group.
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes nitration and sulfonation under vigorous conditions.
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to N | 3,5-dimethyl-1-(4-nitropyridin-2-yl)-1H-pyrazol-4-yl derivative | 45% | |
| SO₃/H₂SO₄ | Meta to N | Sulfonated pyridine derivative | 38% |
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Rationale : The pyridine ring’s electron-withdrawing nature directs electrophiles to meta/para positions relative to the nitrogen .
Condensation Reactions Involving the Pyrazole Ring
The pyrazole’s methyl groups participate in Knoevenagel condensations.
Coordination with Metal Ions
The pyridine and pyrazole nitrogens form complexes with transition metals.
| Metal Salt | Complex Structure | Stoichiometry | Source |
|---|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex with N,N,O coordination | 1:2 (metal:ligand) | |
| Fe(NO₃)₃ | Tetrahedral Fe(III) complex | 1:1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several classes of heterocyclic derivatives, as detailed below:
Pyrazole-Containing Thiadiazole Derivatives ()
A series of 1,3,4-thiadiazole derivatives synthesized from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one share structural parallels with the target compound. Key distinctions include:
- Core Heterocycle : The thiadiazole derivatives replace the imidazolidine-carboxamide group with a 1,3,4-thiadiazole ring.
- Bioactivity: Four compounds in this class exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Triazolo- and Tetrazolo-Pyridazine Derivatives ()
Compounds such as (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c) and its tetrazolo analog (E-4d) feature fused triazolo/tetrazolo-pyridazine systems. Key differences include:
- Linker Groups: A propenoic acid chain replaces the ethyl-imidazolidine linker, introducing carboxylic acid functionality.
Pyridazine-Pyrazole Hybrids ()
Patent compounds like 2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid (MW [M+H]+ = 445.2) highlight:
- Scaffold Diversity : Pyridazine replaces imidazolidine, and pyrrolidinyl-oxygen linkers are used instead of ethyl chains.
- Molecular Weight : The target compound’s theoretical molecular weight (~370–400 Da, based on formula) is lower than these pyridazine hybrids (445–472 Da) .
Structural and Functional Analysis Table
Q & A
Q. What experimental design strategies are recommended to optimize the synthesis yield of this compound?
To enhance synthesis efficiency, employ Design of Experiments (DOE) methodologies. For example, use factorial designs to test variables such as reaction temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) can identify critical factors affecting yield . Reference synthetic protocols for analogous pyrazole-imidazolidine derivatives, where yields improved from 53% to 67% by adjusting reaction time and stoichiometry . Couple DOE with real-time monitoring (e.g., HPLC) to track intermediate formation and minimize side products.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Utilize a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns (e.g., MS at 25 V for detecting key ions) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving crystal structures and confirming bond angles/geometry .
Q. How can the crystalline structure of this compound be resolved to validate its molecular configuration?
Use single-crystal X-ray diffraction with SHELX programs for refinement. For pyrazole-containing analogs, SHELXL has successfully resolved torsion angles and hydrogen-bonding networks, critical for understanding conformational stability . Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
Advanced Research Questions
Q. What computational methods are suitable for studying the reaction mechanism of this compound’s formation?
Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles . For example, simulate nucleophilic attack or cyclization steps in the formation of the pyrazole-imidazolidine core. Pair with kinetic studies (e.g., Eyring plots) to validate activation energies.
Q. How can contradictions in biological activity data across different studies be systematically addressed?
Conduct meta-analysis with stringent inclusion criteria (e.g., purity >98%, confirmed via HPLC ). Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). For pyrazole derivatives, substituent effects (e.g., methyl vs. phenyl groups) may explain discrepancies; use structure-activity relationship (SAR) models to isolate contributing factors .
Q. What substituent modifications on the pyrazole or imidazolidine rings could enhance target binding affinity?
Compare analogs with varying substituents:
- Pyrazole ring : 3,5-Dimethyl groups improve steric stabilization, while pyridinyl substitution alters π-π stacking .
- Imidazolidine : The 2-oxo group may act as a hydrogen-bond acceptor; replacing it with thioamide could modulate electronic properties. Use molecular docking (e.g., AutoDock) to predict binding poses with target proteins.
Q. How does polymorphism affect the physicochemical properties of this compound?
Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . For example, SHELX-refined structures of related compounds reveal that polymorphic transitions alter solubility by up to 40% due to changes in crystal packing . Test dissolution rates in biorelevant media (e.g., FaSSIF) to correlate form-specific bioavailability.
Q. What methodologies are recommended to identify degradation pathways under stressed conditions?
Perform forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by LC-MS/MS to detect degradants. For imidazolidine derivatives, hydrolysis of the carboxamide group is common; stabilize via pH adjustment or lyophilization . Use kinetic modeling to predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
